molecular formula C23H23FO5 B383616 Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate CAS No. 384374-54-3

Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate

Cat. No.: B383616
CAS No.: 384374-54-3
M. Wt: 398.4g/mol
InChI Key: REQPOLCPQDYUKV-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with various functional groups, including a tert-butyl group, a fluorophenyl group, and an ethoxy group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, amines, thiols

Scientific Research Applications

Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential use in drug discovery and development. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in physiological responses.

    Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Ethyl 2-tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    Ethyl 2-tert-butyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate: This compound has a methylphenyl group instead of a fluorophenyl group, which may affect its reactivity and interactions with biological targets.

    Ethyl 2-tert-butyl-5-[2-(4-nitrophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate: This compound has a nitrophenyl group instead of a fluorophenyl group, which may influence its chemical stability and biological activity.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FO5/c1-5-27-22(26)20-17-12-16(10-11-19(17)29-21(20)23(2,3)4)28-13-18(25)14-6-8-15(24)9-7-14/h6-12H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQPOLCPQDYUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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